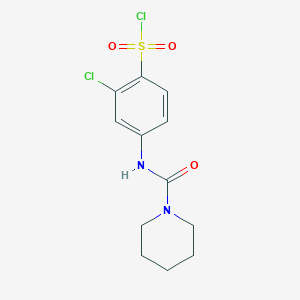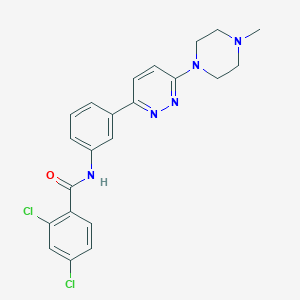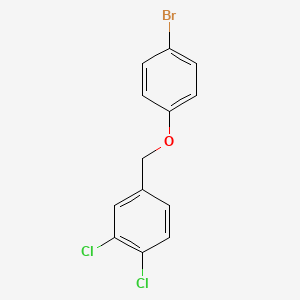![molecular formula C24H29ClN4O3S B2893281 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476439-29-9](/img/structure/B2893281.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C24H29ClN4O3S and its molecular weight is 489.03. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral and Quantum Chemical Analysis
A study by Al-Ghulikah et al. (2019) utilized Fourier transform infrared and Raman spectra to record the adamantane-based compound's spectral data. This research also involved DFT calculations to obtain the equilibrium geometric structure and predict vibrational IR and Raman spectra. The experimental IR, Raman, and UV/Vis spectra interpretations were based on quantum chemical modeling, suggesting intramolecular charge transfer features (Al-Ghulikah et al., 2019).
Adamantane Derivatives Analysis
Amandurdyeva et al. (2005) examined the reactions of 1,2,4-triazole-3-thione with 1-adamantanol in acid solutions, leading to adamantyl-substituted triazoles, indicating potential for further chemical modifications and applications in various fields (Amandurdyeva et al., 2005).
Antimicrobial and Anti-inflammatory Activities
Al-Omar et al. (2010) synthesized novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, which exhibited significant antimicrobial and anti-inflammatory activities. This study highlights the potential of adamantane derivatives in developing new therapeutic agents (Al-Omar et al., 2010).
Synthesis and Characterization
Yamazaki et al. (2013) optimized the polycondensation reaction of 3,4-ethylenedioxythiophene with adamantane derivatives via Pd-catalyzed direct arylation. This research provides insights into the synthesis process and the properties of the resulting polymers, which could have applications in material science (Yamazaki et al., 2013).
Physical-Chemical Properties and Synthesis
Odyntsova (2017) focused on the synthesis of new esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, highlighting their high biological activity and potential as intermediates for synthesizing amides, hydrazides, and ylidenderivatives. This work emphasizes the versatile applications of these compounds in pharmaceuticals (Odyntsova, 2017).
properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-4-18(25)9-19)13-26-22(31)24-10-15-6-16(11-24)8-17(7-15)12-24/h3-5,9,15-17H,2,6-8,10-14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLFJDGKCECEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)

![(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2893200.png)
![2-[(4-chlorobenzyl)oxy]-4-{[3-(trifluoromethyl)anilino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2893201.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)
![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)
![Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2893213.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2893217.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2893220.png)
![2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2893221.png)